![molecular formula C12H15Cl2N5S B249549 N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249549.png)

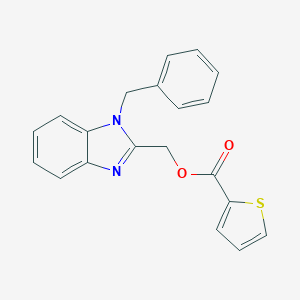

N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as DTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTTA is a member of the tetrazole family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is not fully understood, but it is believed to involve the formation of a complex with metal ions. The tetrazole and thiol groups in this compound are thought to coordinate with metal ions, leading to the formation of a stable complex. This complex can then be detected using fluorescence spectroscopy, making this compound a valuable tool for the detection of metal ions.

Biochemical and Physiological Effects

This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of metal ions, this compound has also been studied for its potential applications in drug delivery and as a therapeutic agent. This compound has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is its high selectivity and sensitivity for metal ions. This makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Care should be taken when handling this compound, and appropriate safety precautions should be followed.

Future Directions

There are many potential future directions for research on N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of interest is the development of new fluorescent probes based on this compound for the detection of other analytes. Another area of research involves the use of this compound as a therapeutic agent for the treatment of bacterial and fungal infections. Finally, the development of new synthetic methods for this compound and related compounds could lead to the discovery of new and exciting applications for these compounds in scientific research.

Synthesis Methods

N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can be synthesized using a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 1-methyl-1H-tetrazole-5-thiol. The final product is obtained through purification and isolation using column chromatography. The synthesis of this compound has been well documented in the scientific literature, and the compound is readily available for purchase from chemical suppliers.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity for a variety of metal ions, including copper, zinc, and cadmium. This makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples.

properties

Molecular Formula |

C12H15Cl2N5S |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |

InChI |

InChI=1S/C12H15Cl2N5S/c1-19-12(16-17-18-19)20-6-2-5-15-8-9-3-4-10(13)7-11(9)14/h3-4,7,15H,2,5-6,8H2,1H3 |

InChI Key |

KKQTYEKOWZLQFZ-UHFFFAOYSA-N |

SMILES |

CN1C(=NN=N1)SCCCNCC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CN1C(=NN=N1)SCCCNCC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)

![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)

![N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)

![2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid](/img/structure/B249477.png)

![(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B249480.png)

![3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B249483.png)

![2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide](/img/structure/B249492.png)

![2-[Methyl(trityl)amino]ethanol](/img/structure/B249497.png)

![5-[(2-Methylphenoxy)methyl]-3-furoic acid](/img/structure/B249498.png)